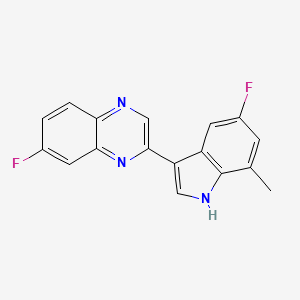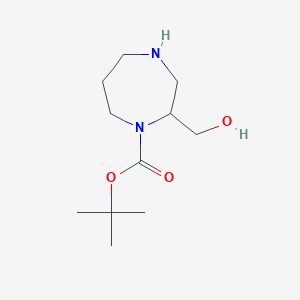![molecular formula C15H20N2O2S B2366634 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(2-methoxyethyl)urea CAS No. 2034298-87-6](/img/structure/B2366634.png)
1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(2-methoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(2-methoxyethyl)urea is a useful research compound. Its molecular formula is C15H20N2O2S and its molecular weight is 292.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental and Health Impact Studies
Studies on environmental phenols, including benzophenones and other related compounds, have assessed their presence in various populations and the potential health impacts. For example, research on the urinary concentrations of environmental phenols in pregnant women has highlighted concerns about widespread exposure to these chemicals and their possible effects on health (Mortensen et al., 2014). Similarly, studies on urinary metabolites of specific drugs and chemicals have provided insights into human exposure levels and potential risks, indicating a methodological approach that could be used to investigate the effects of "1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(2-methoxyethyl)urea" on human health (Maurer & Wollenberg, 1990).
Exposure Assessment and Biomonitoring
Research methodologies involving the assessment of chemical exposure through biomonitoring have been extensively applied in studies of benzophenones and similar compounds. For instance, analyzing benzophenone-type UV filters in urine has been used to understand exposure levels among populations, offering a framework for assessing how "this compound" might interact with the human body and the environment (Gao et al., 2015).
Toxicology and Safety Evaluation
Evaluating the toxicological profile and safety of chemicals is a crucial area of research. Studies such as the evaluation of urinary concentrations of benzene by urinalysis in occupational settings (Ghittori et al., 1995) provide insight into the methodologies that could be applied to study the safety and potential risks associated with exposure to "this compound".
Propriétés
IUPAC Name |
1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-11(17-15(18)16-7-8-19-2)9-12-10-20-14-6-4-3-5-13(12)14/h3-6,10-11H,7-9H2,1-2H3,(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSXGEZEXZGCFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)NCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


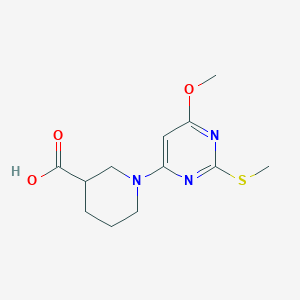
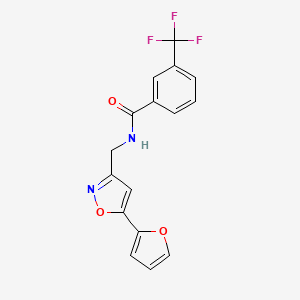
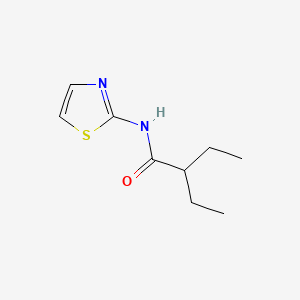
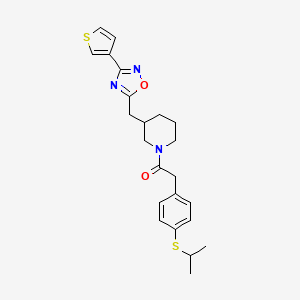
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2366560.png)
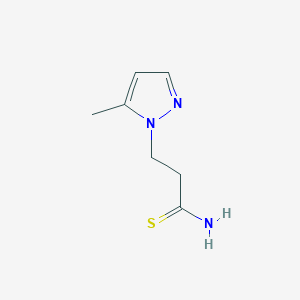
![2-[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2366564.png)
![N-(3,5-dimethylphenyl)-N-(4-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2366565.png)
![2-{3-[(4-Bromophenyl)methyl]-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-8-yl}acetic acid](/img/structure/B2366566.png)
